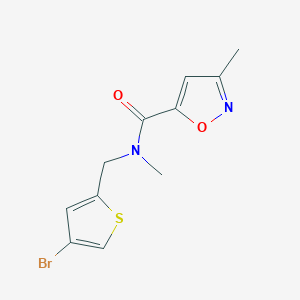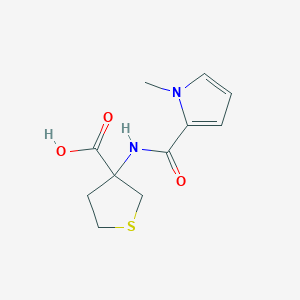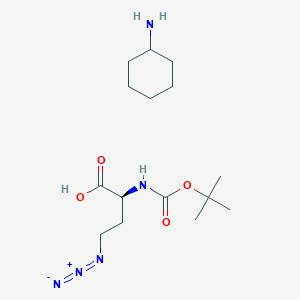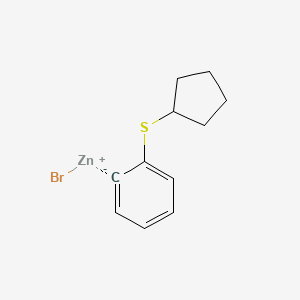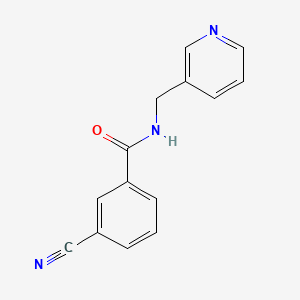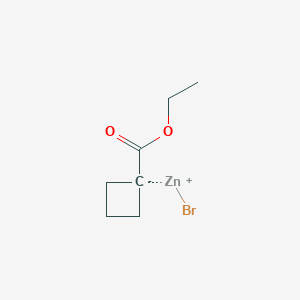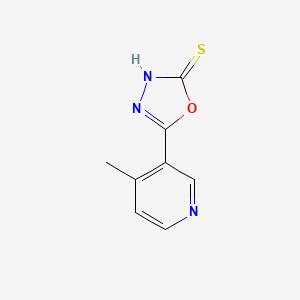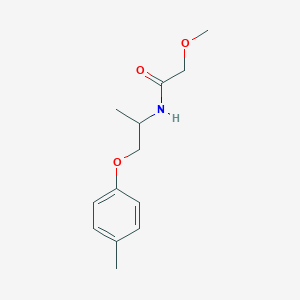
4-(3-Chloro-4-fluorophenyl)but-3-yn-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Chloro-4-fluorophenyl)but-3-yn-2-amine is an organic compound that features a butynylamine backbone substituted with a 3-chloro-4-fluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-4-fluorophenyl)but-3-yn-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chloro-4-fluoroaniline and propargyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Chloro-4-fluorophenyl)but-3-yn-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 4-(3-chloro-4-fluorophenyl)but-3-yn-2-one.
Reduction: Formation of 4-(3-chloro-4-fluorophenyl)butane-2-amine.
Substitution: Formation of N-alkylated derivatives.
Aplicaciones Científicas De Investigación
4-(3-Chloro-4-fluorophenyl)but-3-yn-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the interaction of small molecules with biological targets.
Mecanismo De Acción
The mechanism of action of 4-(3-Chloro-4-fluorophenyl)but-3-yn-2-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives synthesized from this compound.
Comparación Con Compuestos Similares
Similar Compounds
4-(3-Chloro-4-fluorophenyl)but-3-yn-2-amine: shares similarities with compounds like 4-(3-chloro-4-fluorophenyl)but-3-yn-2-ol and 4-(3-chloro-4-fluorophenyl)but-3-yn-2-one.
Gefitinib: A well-known compound with a similar 3-chloro-4-fluorophenyl group, used as an epidermal growth factor receptor inhibitor.
Uniqueness
This compound: is unique due to its specific substitution pattern and the presence of both an alkyne and an amine group, which allows for diverse chemical modifications and applications in various fields of research.
Propiedades
Fórmula molecular |
C10H9ClFN |
|---|---|
Peso molecular |
197.63 g/mol |
Nombre IUPAC |
4-(3-chloro-4-fluorophenyl)but-3-yn-2-amine |
InChI |
InChI=1S/C10H9ClFN/c1-7(13)2-3-8-4-5-10(12)9(11)6-8/h4-7H,13H2,1H3 |
Clave InChI |
KAOWJYCOLVFJCD-UHFFFAOYSA-N |
SMILES canónico |
CC(C#CC1=CC(=C(C=C1)F)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14891263.png)

